Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
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Overview
Description
Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure combining a purine ring system with an oxazole moiety, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a condensation reaction involving a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Oxazole Moiety: The oxazole ring is introduced via a cyclization reaction, often involving a carboxylic acid derivative and an amine in the presence of a dehydrating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can be compared with other purine derivatives, such as:
Allopurinol: Used as a medication to decrease high blood uric acid levels.
Acyclovir: An antiviral medication used primarily for the treatment of herpes simplex virus infections.
Theophylline: Used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Uniqueness
The uniqueness of this compound lies in its combined purine and oxazole structure, which imparts distinct chemical and biological properties not found in simpler purine derivatives. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-24-10(21)8-20-13(22)11-12(18(5)15(20)23)17-14-19(11)7-9(25-14)16(2,3)4/h7H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTNUXXEVFLKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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